molecular formula C7H6O4S B2619235 4-(Carboxymethyl)thiophene-3-carboxylic acid CAS No. 57279-54-6

4-(Carboxymethyl)thiophene-3-carboxylic acid

Cat. No. B2619235
CAS RN: 57279-54-6
M. Wt: 186.18
InChI Key: YMDQYSYJCSCFKX-UHFFFAOYSA-N
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Description

4-(Carboxymethyl)thiophene-3-carboxylic acid is a heterocyclic carboxylic acid containing a thiophene ring . It is a powder with a molecular weight of 186.19 .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered thiophene ring with carboxymethyl and carboxylic acid substituents . The InChI code is 1S/C7H6O4S/c8-6(9)1-4-2-12-3-5(4)7(10)11/h2-3H,1H2,(H,8,9)(H,10,11) .


Chemical Reactions Analysis

Thiophene derivatives, including this compound, can participate in various chemical reactions. For instance, the photopolymerization of 3-thiophenecarboxylic acid catalyzed by potassium dichromate has been reported .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 186.19 .

Scientific Research Applications

4-(Carboxymethyl)thiophene-3-carboxylic acid has been studied for its potential applications in the field of biomedical research. It has been shown to act as a redox-active molecule, with the ability to transfer electrons between molecules. This property has been studied for its potential applications in drug delivery, as it can be used to facilitate the transport of drugs to target sites in the body. This compound has also been studied for its potential to act as a platform for the synthesis of polymers and other materials for use in the development of medical devices and implants.

Mechanism of Action

The mechanism of action of 4-(Carboxymethyl)thiophene-3-carboxylic acid is not fully understood, but it is believed to involve the transfer of electrons between molecules. This electron transfer is thought to be mediated by the presence of a thiophene ring in the molecule, which acts as an electron donor or acceptor. The electron transfer is thought to be responsible for the redox-active properties of this compound, which have been studied for their potential applications in drug delivery.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have some effects on the body, such as the ability to inhibit the activity of certain enzymes and proteins. It has also been shown to have an effect on the expression of certain genes, and to have an effect on the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

The use of 4-(Carboxymethyl)thiophene-3-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easily synthesized using a variety of methods. It is also a highly stable molecule, and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. This compound is a relatively large molecule, and can be difficult to work with in certain applications. Additionally, its redox-active properties can make it difficult to control the amount of electron transfer that occurs.

Future Directions

The potential future directions for 4-(Carboxymethyl)thiophene-3-carboxylic acid research include further exploration of its potential applications in drug delivery, as well as its potential to act as a platform for the synthesis of polymers and other materials for use in medical devices and implants. Additionally, further research into the biochemical and physiological effects of this compound could help to elucidate its mechanism of action and its potential therapeutic applications. Finally, further research into the synthesis of this compound could help to optimize the synthesis process and reduce the cost of production.

Synthesis Methods

4-(Carboxymethyl)thiophene-3-carboxylic acid can be synthesized through a variety of methods, including chemical synthesis, electrochemical synthesis, and enzymatic synthesis. Chemical synthesis involves the reaction of thiophene with a carboxylic acid, such as acetic acid or formic acid, in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields this compound as the main product. Electrochemical synthesis involves the oxidation of thiophene in an electrolyte solution, such as acetic acid or formic acid, using a carbon-based electrode. Enzymatic synthesis involves the use of enzymes, such as laccase, to catalyze the oxidation of thiophene to this compound.

Safety and Hazards

This compound is considered hazardous. It may be harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(carboxymethyl)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c8-6(9)1-4-2-12-3-5(4)7(10)11/h2-3H,1H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDQYSYJCSCFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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